2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide - 1172416-75-9

2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide

Catalog Number: EVT-2940052
CAS Number: 1172416-75-9
Molecular Formula: C18H14ClFN4O
Molecular Weight: 356.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antimicrobial Agents: The development of novel oxazolidinone derivatives containing a thieno-pyridine ring system demonstrated promising antibacterial activity against Gram-positive bacteria. [] This highlights the potential of exploring related structural motifs for antimicrobial drug discovery.
  • Anticancer Agents: Research focusing on benzamide derivatives from a pyridazinone scaffold identified potent inhibitors of histone deacetylases (HDACs), key enzymes often dysregulated in cancer. [] The study showcased the anticancer potential of compounds bearing structural similarities to 2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide.
  • Anti-inflammatory and Analgesic Agents: A study investigated N-(Adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, a P2X7 antagonist, for its role in pain and inflammation. [] Although structurally different, this research underscores the ongoing exploration of benzamide derivatives for their therapeutic potential in inflammatory conditions.

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide hydrochloride (AACBA; GSK314181A)

  • Compound Description: AACBA is a potent P2X7 antagonist. In vitro studies demonstrated AACBA's ability to inhibit both human P2X7-mediated calcium flux and quinolinium uptake assays. AACBA also exhibited dose-dependent reduction of lipopolysaccharide-induced plasma interleukin-6 release and effectively prevented or reversed carrageenan-induced paw edema and mechanical hypersensitivity in acute in vivo models of pain and inflammation. []

(E)-N-[4-[[3-chloro-4-(2-pyridylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolyl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide

  • Compound Description: This compound represents a pharmaceutically acceptable salt, where n equals 1, 2, or 3; and M is a molecule of acid. The salt is selected from the group consisting of hydrochloride, para-toluene sulfonate, methanesulphonate, maleate, succinate and L-malate. The compound shows efficacy in treating cancer. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This compound is a potent and selective class I histone deacetylase (HDAC) inhibitor. [] It exhibits strong antiproliferative activity against the human myelodysplastic syndrome (SKM-1) cell line and demonstrates favorable pharmacokinetic properties.

1-(4-{5-Amino-6-fluoro-1-[2'-(2H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-1H-benzoimidazol-2-yl}-phenyl)-3-chloro-4-(substituted-phenyl)-azetidin-2-ones

  • Compound Description: This series of compounds demonstrates antihypertensive activity. [] These compounds contain a variety of substituents on the phenyl ring attached to the azetidin-2-one moiety.

-[amino]-N-(un/substituted-phenyl)acetamides

  • Compound Description: This series of compounds, particularly 2-[amino]-N-(3,5-dimethylphenyl)acetamide (7l), exhibits promising antibacterial and antifungal activities with low hemolytic activity. []

4-[(3-Chloro-4-fluorophenyl)amino]-6-{[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino}-7-((S)-tetrahydrofuran-3-yloxy)-quinazoline

  • Compound Description: This compound, along with its dimaleate salt, exhibits potential therapeutic benefits for gastrointestinal tract, bile duct, gall bladder, lung diseases, as well as prayer. []

4-Amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]benzamide hydrochloride (14C-batanopride)

  • Compound Description: This compound, a radiolabeled analog of metoclopramide, serves as a valuable tool in pharmacokinetic and metabolic studies. []

8-(Benzylideneamino)-3-chloro-6-(2,5-difluorobenzoyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]-oct-7-ene-2,5-dione

  • Compound Description: This series of compounds represent novel derivatives synthesized by condensing various 4-substituted benzaldehydes with 8-amino-3-chloro-6-(2,5-difluorobenzoyl)-1-((4-(trifluoromethyl) phenyl)amino)-1,6,7-triazaspiro[3,4]-oct-7-ene-2,5-dione. []

3-(3-Chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2-carboxamides

  • Compound Description: This series of compounds, along with their carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol counterparts, have been synthesized and characterized. These compounds have undergone biological evaluation and docking studies. []

2-Chloro-3-formyl quinoline derivatives

  • Compound Description: This series of azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives were designed and synthesized to evaluate their biological significance. Some of the derivatives exhibited significant diuretic activity. []

1-(2,6-Difluorobenzoyl)-3-(2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)phenyl)urea (Flufenoxuron)

  • Compound Description: Flufenoxuron is a potent acylurea insecticide and acaricide. A radiolabeled analog ([aniline ring-U-14C] flufenoxuron) was synthesized to facilitate pharmacokinetic and metabolic studies. []

4-(Phenyl-(piperidin-4-yl)-amino)-benzamide derivatives

  • Compound Description: This series of compounds exhibits potential for treating pain, anxiety, and functional gastrointestinal disorders. []

4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides

  • Compound Description: This series of compounds exhibits bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). []

N-(4-(4-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide

  • Compound Description: This compound, featuring a pyrimidine and an oxadiazine ring, was synthesized and evaluated for antibacterial and antifungal activity. []

4-(4-R-phenyl)-3-(pyridin-2-yl)-5-(pyrimidin-2-yl)-1,2,4-triazoles

  • Compound Description: This series of six new pyrimidin-2-yl-substituted triaryltriazoles incorporates various substituents (R = methoxy, methyl, H, bromo, chloro, fluoro) on the phenyl ring. The compounds were synthesized and characterized to study their intermolecular interactions. []

Almorexant, SB-674042, and N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

  • Compound Description: Almorexant is a dual orexin receptor antagonist, while SB-674042 acts as a selective orexin 1 receptor antagonist, and EMPA is a selective orexin 2 receptor antagonist. []

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide

  • Compound Description: This novel naphthol derivative was synthesized through a multi-step process and characterized. []

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

  • Compound Description: This series of compounds, synthesized from N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides, are reported to have potential as Insulysin inhibitors, CTGF expression inhibitors, Glutamyl endopeptidase II inhibitors, and Transcription factor STAT3 inhibitors. []

VX-984 and M3814

  • Compound Description: VX-984 and M3814 are DNA-dependent protein kinase (DNA-PK) catalytic inhibitors that have progressed into clinical development for cancer therapy. []

N-[coumarin-6-yl-amino] thiazolidinone derivatives

  • Compound Description: This series of coumarin-thiazolidinone hybrids was synthesized and evaluated for antimicrobial activity. []

2-Mercapto-3-arylquinazolin-4(3H)-one scaffold bearing coumarin derivatives

  • Compound Description: These novel hybrid compounds combine a 2-mercapto-3-arylquinazolin-4(3H)-one scaffold with a coumarin moiety and demonstrate promising antibacterial activity. []

N-(3-[(1H-Pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamide derivatives

  • Compound Description: This series of compounds, particularly N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzenesulfonamide, exhibits potent cytotoxicity against MCF-7, Ishikawa, and MDA-MB-231 cancer cell lines. []

N-Substituted-3-chloro-2-azetidinones

  • Compound Description: These compounds, featuring a substituted azetidin-2-one ring, exhibit both anthelmintic [] and anti-inflammatory activities. []

3-(Pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives

  • Compound Description: This series of heterocyclic compounds incorporates a triazolothiadiazole core and exhibits antibacterial and antifungal activity. []

Fluoro-substituted benzothiazole derivatives

  • Compound Description: These compounds, containing a fluoro-substituted benzothiazole core, were synthesized and screened for antibacterial, antifungal, anti-inflammatory, and anticonvulsant activities. []

Fluorine-substituted 1,2,4-triazinones

  • Compound Description: This series of compounds incorporates a fluorine-substituted 1,2,4-triazinone core and exhibits both anti-HIV-1 and CDK2 inhibitory activity. []

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and their derivatives

  • Compound Description: These compounds, synthesized from N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides, showed bactericidal and fungicidal activity against Escherichia coli, Staphylococcus aureus, Mycobacterium luteum, and Aspergillus niger. []

N-Phenylaminomethylthioacetylpyrimidine-2,4-diones

  • Compound Description: This series of compounds exhibits potent protoporphyrinogen IX oxidase (PPO) inhibitory activity and displays promising herbicidal activity. []

Chidamide Derivatives

  • Compound Description: This series of compounds was designed based on the structure of chidamide, a histone deacetylase (HDAC) inhibitor, to enhance Zn2+ chelating and selectivity. Several analogs exhibited moderate antiproliferative activity against cancer cell lines. []

2-Chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (Compound 15) and N-(2-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-6-amine (Compound 25)

  • Compound Description: Compound 15 acts as an inverse agonist of RORγt, the master regulator of T-helper 17 (Th17) cell function, and effectively inhibits IL-17 release in human Th17 cells. In contrast, Compound 25 functions as an agonist of RORγt. []

6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine (PLX5622)

  • Compound Description: PLX5622 is a potent and selective inhibitor of colony-stimulating factor 1 receptor (CSF-1R), demonstrating efficacy in reducing glioma growth by modulating glioma-associated microglia and macrophages (GAMMs). []

Venetoclax and its metabolites (Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA))

  • Compound Description: Venetoclax is a potent Bcl-2 inhibitor used in treating hematologic malignancies. VNO and VHA are oxidative impurities of venetoclax, with VHA forming from VNO via the Meisenheimer rearrangement. []

Pyridine derivatives

  • Compound Description: This series of pyridine derivatives, designed as neonicotinoid analogues, exhibited insecticidal activity against the cowpea aphid, Aphis craccivora Koch. []

5-Bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)

  • Compound Description: These compounds, featuring a pyrimidine ring linked to a benzamide moiety, showed potent antifungal activity against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. []

3-(Benzamidomethyl and fluorobenzamidomethyl)-6-(fluoro, chloro and methylthio)-2-(4-tolyl and 3,4-methylenedioxyphenyl)imidazo[1,2-b]pyridazines

  • Compound Description: This series of imidazo[1,2-b]pyridazines showed anxiolytic activity, with 3-(3- or 4-fluorobenzamidomethyl)-2-(3,4-methylenedioxyphenyl)-6-methylthioimidazo[1,2-b]pyridazine exhibiting the strongest binding affinity to the benzodiazepine site. []

4-Chloro-3-(substituted amino)methyl-5-[7-bromo (and 7-trifluoromethyl)-1,5-naphthyridin-4-ylamino]biphenyl-2-ols and 4-Chloro-3-(substituted amino)methyl-5-(7-trifluoromethyl-quinazolin-4-ylamino)biphenyl-2-ols

  • Compound Description: This series of compounds consists of Mannich bases derived from 4-[7-bromo (and 7-trifluoromethyl)-1,5-naphthyridin-4-ylamino]phenol and the corresponding substituted 5-(7-trifluoromethylquinazolin-4-ylamino)biphenyl-2-ols. These compounds were synthesized and tested for antimalarial activity against Plasmodium falciparum. []

5-[(7-Chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols and Nω-oxides

  • Compound Description: This series of compounds and their Nω-oxides demonstrated promising antimalarial activity against Plasmodium berghei in mice and displayed activity against resistant strains of the parasite. []

Properties

CAS Number

1172416-75-9

Product Name

2-chloro-6-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide

IUPAC Name

2-chloro-6-fluoro-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide

Molecular Formula

C18H14ClFN4O

Molecular Weight

356.79

InChI

InChI=1S/C18H14ClFN4O/c1-11-5-10-16(24-23-11)21-12-6-8-13(9-7-12)22-18(25)17-14(19)3-2-4-15(17)20/h2-10H,1H3,(H,21,24)(H,22,25)

InChI Key

WQUMEWXMFXURJZ-UHFFFAOYSA-N

SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.